Einecs 300-884-0
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals, including EINECS 300-884-0. These substances are subject to the EU REACH program, which mandates toxicity evaluations using computational methods like Read-Across Structure Activity Relationships (RASAR) and Quantitative Structure-Activity Relationships (QSAR) to minimize animal testing . This compound, like other entries, requires hazard assessment through comparisons with structurally or functionally similar compounds, leveraging predictive models and physicochemical property matching.
Properties
CAS No. |
93964-37-5 |
|---|---|
Molecular Formula |
C20H44NO5P |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-aminoethanol;[(E)-octadec-1-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H37O4P.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;3-1-2-4/h17-18H,2-16H2,1H3,(H2,19,20,21);4H,1-3H2/b18-17+; |
InChI Key |
SCTWVFXOEWSZOB-ZAGWXBKKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C/OP(=O)(O)O.C(CO)N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=COP(=O)(O)O.C(CO)N |
Origin of Product |
United States |
Preparation Methods
The preparation methods for Einecs 300-884-0 involve both synthetic routes and industrial production methods. The synthetic routes typically include specific reaction conditions that ensure the purity and stability of the compound. Industrial production methods are designed to scale up the synthesis process while maintaining quality and consistency .
Chemical Reactions Analysis
Einecs 300-884-0 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are often utilized in further chemical processes or applications .
Scientific Research Applications
Einecs 300-884-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it may be involved in studies related to cellular processes and molecular interactions. In medicine, the compound could be part of drug development or diagnostic research. Industrial applications include its use in manufacturing processes and product formulations .
Mechanism of Action
The mechanism of action of Einecs 300-884-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. Understanding the molecular targets and pathways involved is crucial for optimizing its applications in research and industry .
Comparison with Similar Compounds
Structural Similarity and Predictive Coverage
EINECS compounds are often analyzed for structural analogs using the Tanimoto similarity index (≥70% similarity via PubChem 2D fingerprints). For example, REACH Annex VI Table 3.1 chemicals (1,387 labeled compounds) were compared with 33,000 EINECS substances, revealing that a small subset of labeled chemicals can cover a vast chemical space. Specifically, 1,387 Annex chemicals provided analogs for 33,000 EINECS compounds, demonstrating a "network effect" in predictive modeling .
Table 1: Coverage Efficiency of EINECS 300-884-0 Analogs
Physicochemical Property Space
The physicochemical space of EINECS chemicals, including bioavailability-related properties (e.g., log Kow, solubility), is critical for toxicity predictions. In a comparison between 28 ERGO reference substances and 56,703 EINECS compounds, ERGO chemicals covered a significant portion of the EINECS domain, particularly for properties relevant to bioaccumulation and toxicity .
Table 2: Key Physicochemical Properties for Comparison
Toxicity Predictions and Model Limitations
QSAR models for EINECS chemicals, such as those developed for substituted mononitrobenzenes and chlorinated alkanes, highlight both opportunities and challenges:
- Accuracy : Models predict ~17% of high-production-volume (HPV) and 10% of EINECS compounds with experimental-level accuracy, underscoring gaps in chemical diversity .
- Applicability : this compound’s analogs may fall outside model applicability domains, necessitating experimental validation for outliers .
Research Implications and Challenges
The comparison of this compound with analogs reveals:
Efficiency of Computational Tools : RASAR and QSAR models enable rapid screening but require expansion of labeled datasets to improve coverage .
Data Gaps : Over 50% of EINECS chemicals remain unclassified (e.g., botanical extracts), limiting model applicability .
Regulatory Needs : REACH mandates filling toxicity data gaps by 2034, prioritizing computational methods for high-risk compounds .
Q & A
How can researchers design reproducible experimental protocols for synthesizing and characterizing Einecs 300-884-0?
Methodological Answer:
- Experimental Design: Use a modular approach to isolate variables (e.g., reaction temperature, solvent purity) during synthesis. Document procedural deviations (e.g., humidity effects) in real time .
- Characterization: Employ orthogonal analytical techniques (e.g., NMR, HPLC-MS, X-ray crystallography) to validate compound identity. For novel derivatives, provide full spectral data and purity metrics (≥95% by HPLC) in supplementary materials .
- Reproducibility: Include step-by-step protocols in the main manuscript for up to five critical syntheses; archive detailed procedures for additional compounds in supplementary files .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
